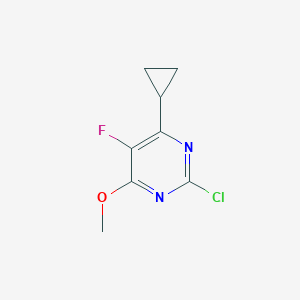
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with an amine group at the 3-position and a tert-butyldimethylsilyloxyethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent reactions to introduce the pyridine and amine functionalities. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using TBDMSCl in the presence of a base such as imidazole in an organic solvent like methylene chloride.
Formation of the Pyridine Ring: The protected intermediate is then subjected to conditions that facilitate the formation of the pyridine ring, often involving cyclization reactions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biological assays and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine involves its interaction with molecular targets and pathways. The tert-butyldimethylsilyloxy group provides steric protection, while the pyridine and amine functionalities can participate in various biochemical interactions. These interactions may include binding to enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in having a tert-butyldimethylsilyloxy group but differs in the alkyne functionality.
tert-Butyldimethylsilyl chloride: Used as a protecting group reagent, similar in its protective role.
Uniqueness
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine is unique due to its specific combination of a pyridine ring, amine group, and tert-butyldimethylsilyloxyethyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H24N2OSi |
|---|---|
Peso molecular |
252.43 g/mol |
Nombre IUPAC |
6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-amine |
InChI |
InChI=1S/C13H24N2OSi/c1-13(2,3)17(4,5)16-9-8-12-7-6-11(14)10-15-12/h6-7,10H,8-9,14H2,1-5H3 |
Clave InChI |
JOUJTSFAPVUSRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)
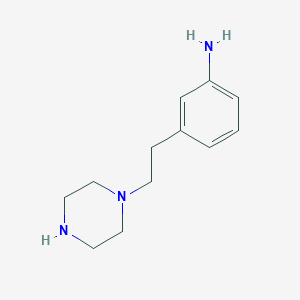
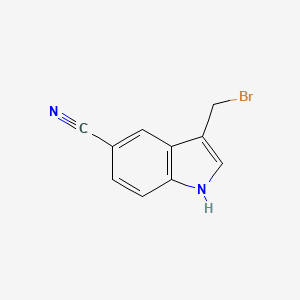


![5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13870965.png)
![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
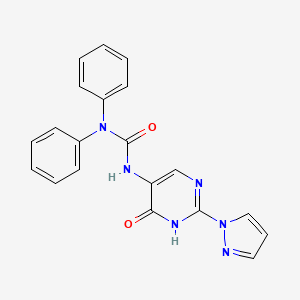
![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)
![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
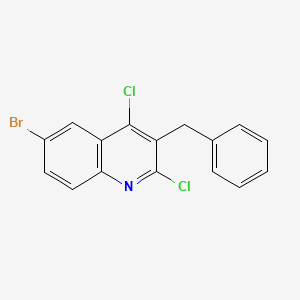
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)

